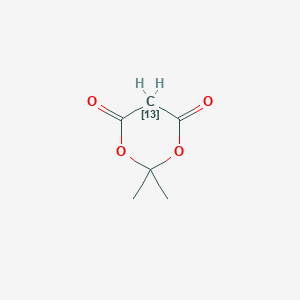

Meldrum's Acid-13C

Übersicht

Beschreibung

Meldrum’s Acid, also known as 2,2-Dimethyl-1,3-dioxane-4,6-dione, is an organic compound with the formula C6H8O4 . It was first synthesized in 1908 by A. N. Meldrum who condensed malonic acid with acetone .

Synthesis Analysis

Meldrum’s acid and its derivatives have been widely used in the synthesis of natural products and analogs . Recent advances in the application of Meldrum’s acid reactivity have led to the synthesis of diverse pyridine and pyrimidine derivatives .Molecular Structure Analysis

The molecule of Meldrum’s Acid has a heterocyclic core with four carbon and two oxygen atoms . Its unique structure and the vast array of substituents that can be attached to its core make it a molecule with exceptional chemical properties .Chemical Reactions Analysis

Meldrum’s Acid is readily involved in electrophilic substitution reactions at its C5 position, while the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, it undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .Physical And Chemical Properties Analysis

Meldrum’s Acid is a crystalline colorless solid, sparingly soluble in water . It has a remarkably low pKa value of about 4.9 in water . The physical properties include a density of 1.2±0.1 g/cm3, boiling point of 356.7±35.0 °C at 760 mmHg, and a molar volume of 119.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis Applications :

- Meldrum's Acid is used for the selective and efficient synthesis of bis-spiro cyclopropanes at room temperature, yielding good to excellent results (Kashani et al., 2015).

- It aids in the preparation of hydrazono-malonates and -crotonates, characterized by their NMR spectra (Lyons & McNab, 1987).

- Meldrum's Acid derivatives are crucial for synthesizing alpha-cyano carbonyl compounds and facilitate the interconversion of imidoylketenes and acylketene imines (Cheikh et al., 1991).

- It is used for synthesizing alpha-aminolevulinic acid (ALA) and observing its enzymatic transformation to porphobilinogen (PBG) (Kurumaya et al., 1989).

- The acid serves as a precursor for ketene generation via thermolysis and is incorporated into polyacetylene derivatives to create stable core-shell supramolecules (Kim, Kang, & Choi, 2012).

- It's also employed in catalytic C-C bond-forming reactions, like intramolecular Friedel-Crafts acylations (Dumas & Fillion, 2010).

Analytical Chemistry Applications :

- Meldrum's Acid-derived conjugate acceptor allows for reversible amine and thiol coupling, useful in dynamic combinatorial chemistry, biochemistry, and polymer chemistry (Diehl et al., 2016).

Biochemical Applications :

- New bisarylidene Meldrum's Acid derivatives exhibit antibacterial activities against various bacteria like Staphylococcus aureus and E. coli (Moosazadeh et al., 2019).

- Meldrum acid analogs show a depressive effect on the central nervous system in animals and possess low toxicity (Kost et al., 1975).

Safety And Hazards

Zukünftige Richtungen

The use of Meldrum’s Acid and its derivatives in synthetic scenarios has been increasing, with the hope to further stimulate and promote research leading to additional innovative applications of this synthetically highly relevant molecule . Future directions also include the exploration of new research areas and potentially answering long-standing questions related to thermobiology, locomotion, and nutrition .

Eigenschaften

IUPAC Name |

2,2-dimethyl-(513C)1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHFUVWIGNLZSC-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC(=O)[13CH2]C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444255 | |

| Record name | Meldrum's Acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meldrum's Acid-13C | |

CAS RN |

123254-02-4 | |

| Record name | Meldrum's Acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

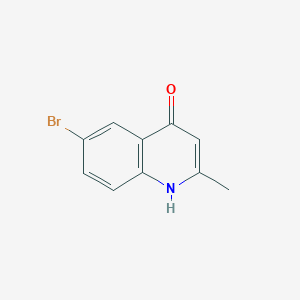

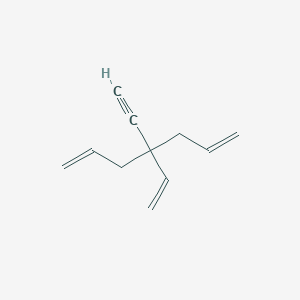

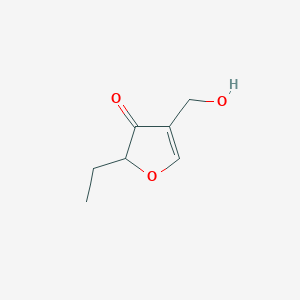

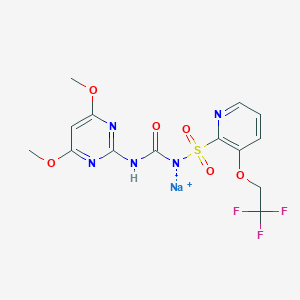

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

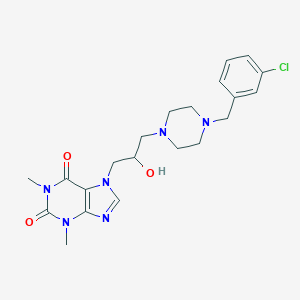

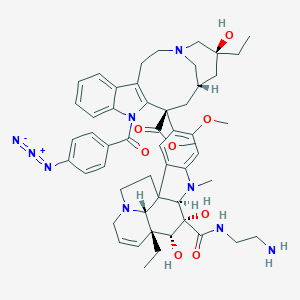

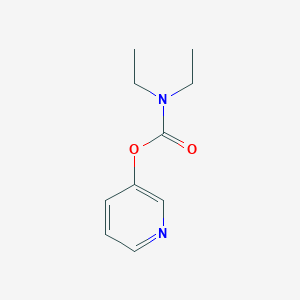

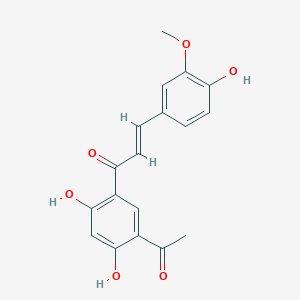

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.